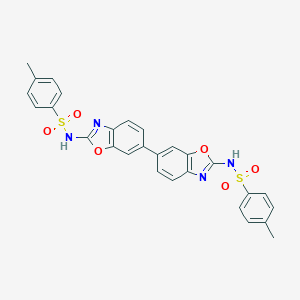
2-chloro-N-(2-methylphenyl)-5-(1-piperidinylcarbonyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(2-methylphenyl)-5-(1-piperidinylcarbonyl)benzenesulfonamide, also known as CP-690,550, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to a class of drugs known as Janus kinase (JAK) inhibitors, which are used to treat a variety of autoimmune diseases.
Mechanism of Action
2-chloro-N-(2-methylphenyl)-5-(1-piperidinylcarbonyl)benzenesulfonamide works by inhibiting the activity of JAK enzymes. These enzymes play a critical role in the immune response by activating various signaling pathways that lead to the production of cytokines and other inflammatory mediators. By blocking the activity of JAK enzymes, this compound can help to reduce inflammation and alleviate the symptoms of autoimmune diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It can help to reduce the production of cytokines and other inflammatory mediators, which can lead to a reduction in inflammation. It can also help to reduce the proliferation of immune cells, which can help to prevent the progression of autoimmune diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of 2-chloro-N-(2-methylphenyl)-5-(1-piperidinylcarbonyl)benzenesulfonamide is that it has been extensively studied and has been shown to be effective in the treatment of autoimmune diseases. However, one of the limitations of this compound is that it can have significant side effects, particularly when used at high doses. Additionally, it may not be effective for all patients with autoimmune diseases.
Future Directions
There are a number of future directions for research on 2-chloro-N-(2-methylphenyl)-5-(1-piperidinylcarbonyl)benzenesulfonamide. One area of research is to develop more selective JAK inhibitors that can target specific JAK enzymes without affecting others. This could help to reduce the risk of side effects and improve the efficacy of these drugs. Another area of research is to explore the potential of JAK inhibitors in the treatment of other diseases, such as cancer and viral infections. Finally, researchers are also exploring the potential of combining JAK inhibitors with other drugs to improve their efficacy in the treatment of autoimmune diseases.
Synthesis Methods
The synthesis of 2-chloro-N-(2-methylphenyl)-5-(1-piperidinylcarbonyl)benzenesulfonamide involves several steps. The first step involves the reaction of 2-chloro-5-nitrobenzenesulfonamide with 2-methylphenylamine to form the corresponding amine derivative. This is followed by the reaction of the amine with piperidine-1-carboxylic acid to form the piperidine-carboxamide derivative. The final step involves the chlorination of the benzene ring to form the final product.
Scientific Research Applications
2-chloro-N-(2-methylphenyl)-5-(1-piperidinylcarbonyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications in the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It works by inhibiting the activity of JAK enzymes, which play a critical role in the immune response. By blocking the activity of these enzymes, this compound can help to reduce inflammation and alleviate the symptoms of these diseases.
Properties
Molecular Formula |
C19H21ClN2O3S |
|---|---|
Molecular Weight |
392.9 g/mol |
IUPAC Name |
2-chloro-N-(2-methylphenyl)-5-(piperidine-1-carbonyl)benzenesulfonamide |
InChI |
InChI=1S/C19H21ClN2O3S/c1-14-7-3-4-8-17(14)21-26(24,25)18-13-15(9-10-16(18)20)19(23)22-11-5-2-6-12-22/h3-4,7-10,13,21H,2,5-6,11-12H2,1H3 |
InChI Key |
CFTRRPKFNSILQD-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NS(=O)(=O)C2=C(C=CC(=C2)C(=O)N3CCCCC3)Cl |
Canonical SMILES |
CC1=CC=CC=C1NS(=O)(=O)C2=C(C=CC(=C2)C(=O)N3CCCCC3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-[2-(4-methoxyphenyl)-2-thioxoethylidene]-1,3-dithiole-4-carboxylate](/img/structure/B296083.png)

![Dimethyl 4-(4-{[bis(methylsulfanyl)methylene]amino}benzyl)phenyldithioimidocarbonate](/img/structure/B296088.png)
![Dimethyl 4-(4-{[bis(methylsulfanyl)methylene]amino}phenoxy)phenyldithioimidocarbonate](/img/structure/B296090.png)
![Dimethyl 4-[2-(4-{[bis(methylsulfanyl)methylene]amino}phenyl)vinyl]phenyldithioimidocarbonate](/img/structure/B296091.png)







![N-(4-{[4-(1,3-benzothiazol-2-ylamino)phenyl]peroxy}phenyl)-1,3-benzothiazol-2-amine](/img/structure/B296105.png)
![2,2'-[1,1'-Biphenyl-4,4'-diylbis(imino)]bis(1H-benzimidazole)](/img/structure/B296106.png)
